molecular formula C34H35NO6 B12399908 Pde4-IN-12

Pde4-IN-12

Cat. No.: B12399908
M. Wt: 553.6 g/mol
InChI Key: ZMZGFAGXALOLIK-UHFFFAOYSA-N
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Description

Pde4-IN-12 is a potent and safe inhibitor of phosphodiesterase 4 (PDE4) and phosphodiesterase 7 (PDE7). It has shown significant potential in the treatment of various inflammatory diseases, including inflammatory bowel disease . The compound is known for its high selectivity and efficacy, making it a valuable tool in both research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pde4-IN-12 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of Intermediates: Initial steps often involve the preparation of key intermediates through reactions such as alkylation, acylation, or cyclization.

    Coupling Reactions: The final step usually involves coupling the intermediates under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Pde4-IN-12 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Pde4-IN-12 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Pde4-IN-12 is unique in its high selectivity and potency compared to other phosphodiesterase inhibitors. Similar compounds include:

    Roflumilast: Used in the treatment of chronic obstructive pulmonary disease.

    Crisaborole: Used for atopic dermatitis.

    Apremilast: Used for psoriatic arthritis.

    Ibudilast: Used for neurological disorders.

These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications. This compound stands out due to its broad inhibitory activity and potential for treating a wide range of inflammatory diseases.

Properties

Molecular Formula

C34H35NO6

Molecular Weight

553.6 g/mol

IUPAC Name

9-(cyclopropylmethoxy)-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-5-(pyridin-4-ylmethoxy)pyrano[3,2-b]xanthen-6-one

InChI

InChI=1S/C34H35NO6/c1-20(2)6-9-24-29-26(17-28(32(24)37-5)38-18-21-7-8-21)40-27-16-25-23(10-13-34(3,4)41-25)33(30(27)31(29)36)39-19-22-11-14-35-15-12-22/h6,10-17,21H,7-9,18-19H2,1-5H3

InChI Key

ZMZGFAGXALOLIK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=CC(=C1OC)OCC3CC3)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C2=O)OCC6=CC=NC=C6)C

Origin of Product

United States

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